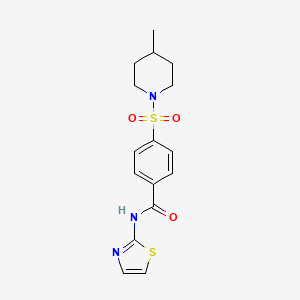

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14N4O4 and its molecular weight is 398.378. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Compounds featuring furanyl or thienyl substituents, analogous to the chemical structure , have significant roles in medicinal chemistry. These structures are found in bioactive molecules, including purine and pyrimidine nucleobases, nucleosides, and their analogs. They demonstrate a variety of activities such as antiviral, antitumor, antimycobacterial, and antiparkinsonian due to their heteroaryl substituents. These compounds offer a promising avenue for drug design and optimization, highlighting their importance in therapeutic development (Ostrowski, 2022).

Organic Electronics

The compound's structural motif, particularly the presence of furan rings, is relevant in the field of organic electronics. For instance, BODIPY-based materials, which share structural similarities in terms of conjugated systems, are explored for their applications in organic light-emitting diodes (OLEDs). Such materials are investigated for their potential as 'metal-free' infrared emitters, underscoring the importance of furan and related heterocycles in developing advanced organic semiconductors (Squeo & Pasini, 2020).

Antimicrobial Activity

Nitrofuran compounds, like furazolidone, have shown effective antimicrobial properties. The chemical backbone related to the compound of interest is integral in developing treatments for various bacterial infections. This illustrates the compound's potential utility in generating new antimicrobial agents, which is crucial for addressing antibiotic resistance challenges (Rogers et al., 1956).

Atmospheric Chemistry

In atmospheric chemistry, nitrophenols, which bear structural resemblance to the nitrophenyl group in the compound, are significant for understanding the formation and impacts of atmospheric pollutants. Studies on nitrophenols help in assessing the environmental fate and transformation of nitrogen-containing organic compounds, contributing to our knowledge on air quality and pollution mitigation strategies (Harrison et al., 2005).

Antioxidant Activity

Research into compounds with antioxidant properties, similar in function to aspects of the chemical structure , underscores their importance in food science, medicine, and pharmacy. Understanding the antioxidant activity of such compounds can lead to the development of new therapeutic agents and additives that protect against oxidative stress (Munteanu & Apetrei, 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the condensation of 4-methyl-2-nitrophenylacetic acid with furfural, followed by the reaction of the resulting product with 2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Starting Materials": [ "4-methyl-2-nitrophenylacetic acid", "furfural", "2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-nitrophenylacetic acid with furfural in the presence of a catalyst to form (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid.", "Step 2: Esterification of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid with methanol to form (E)-methyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate.", "Step 3: Reduction of (E)-methyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate with sodium borohydride to form (E)-methyl 3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoate.", "Step 4: Hydrolysis of (E)-methyl 3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoate with hydrochloric acid to form (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoic acid.", "Step 5: Cyclization of (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoic acid with 2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in the presence of a catalyst to form (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Step 6: Reduction of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile with sodium borohydride to form (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile." ] } | |

CAS-Nummer |

627890-44-2 |

Molekularformel |

C22H14N4O4 |

Molekulargewicht |

398.378 |

IUPAC-Name |

(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C22H14N4O4/c1-13-6-8-17(19(10-13)26(28)29)20-9-7-15(30-20)11-14(12-23)21-24-18-5-3-2-4-16(18)22(27)25-21/h2-11H,1H3,(H,24,25,27)/b14-11+ |

InChI-Schlüssel |

BPWPLZQIEGXBGZ-SDNWHVSQSA-N |

SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide](/img/structure/B2442852.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-phenylbutanamide](/img/structure/B2442864.png)

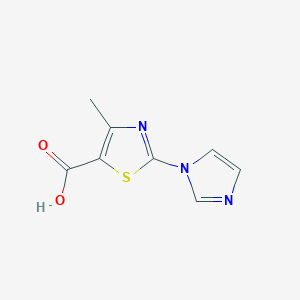

![methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)

![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2442868.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)